molecular formula C22H27Br2N B12573230 3,6-Dibromo-9-decyl-9h-carbazole CAS No. 188032-43-1

3,6-Dibromo-9-decyl-9h-carbazole

Cat. No.: B12573230
CAS No.: 188032-43-1
M. Wt: 465.3 g/mol
InChI Key: BNIRQINVXNCQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9-decyl-9H-carbazole is a chemical compound with the molecular formula C22H27Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine atoms at the 3 and 6 positions, along with a decyl group at the 9 position, imparts unique chemical properties to this compound. It is primarily used in various scientific research applications due to its interesting electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-decyl-9H-carbazole typically involves the bromination of 9-decylcarbazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination at the 3 and 6 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-decyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Dibromo-9-decyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-decyl-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the decyl group influence the electron distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, it may interact with cellular components, influencing pathways related to neuroprotection and neurogenesis .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromo-9-decyl-9H-carbazole is unique due to the presence of the long decyl chain, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly useful in applications requiring specific electronic and photophysical characteristics .

Properties

CAS No.

188032-43-1

Molecular Formula

C22H27Br2N

Molecular Weight

465.3 g/mol

IUPAC Name

3,6-dibromo-9-decylcarbazole

InChI

InChI=1S/C22H27Br2N/c1-2-3-4-5-6-7-8-9-14-25-21-12-10-17(23)15-19(21)20-16-18(24)11-13-22(20)25/h10-13,15-16H,2-9,14H2,1H3

InChI Key

BNIRQINVXNCQLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.